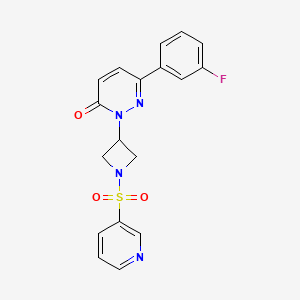
6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a chemical compound that has been extensively studied by scientists due to its potential applications in scientific research. This compound is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. This inhibition can lead to changes in the way that cells function and can ultimately result in changes in the physiological and biochemical properties of the organism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to have effects on the central nervous system, cardiovascular system, and immune system. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of these systems, leading to changes in the way that they function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one in laboratory experiments are its ability to selectively inhibit specific enzymes, its stability, and its ability to be synthesized in relatively large quantities. However, there are also limitations to using this compound in laboratory experiments, including its toxicity and the potential for side effects.
Orientations Futures
There are many potential future directions for research on 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one. Some possible areas of exploration include:
1. The identification of new drug targets that can be inhibited by this compound.
2. The development of new drugs that are based on the structure of this compound.
3. The exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. The investigation of the potential side effects and toxicity of this compound.
5. The development of new methods for synthesizing this compound that are more efficient and cost-effective.
6. The exploration of the potential applications of this compound in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a complex and valuable chemical compound that has a wide range of potential applications in scientific research. Its ability to selectively inhibit specific enzymes and its stability make it a valuable tool for researchers in the field of pharmacology, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a complex process that requires a high degree of skill and expertise. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled to produce a pure and stable product.
Applications De Recherche Scientifique
The primary application of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in the field of pharmacology. Specifically, this compound has been used to study the mechanism of action of various drugs and to identify potential new drug targets.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-14-4-1-3-13(9-14)17-6-7-18(24)23(21-17)15-11-22(12-15)27(25,26)16-5-2-8-20-10-16/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLJTXSJTSGTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B2785993.png)
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![8-fluoro-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)
![3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2786007.png)
![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)
